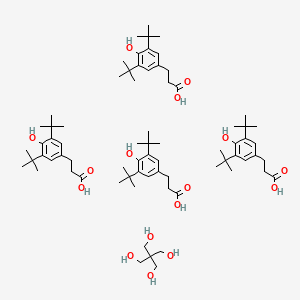
2,2-Bis(hydroxymethyl)propane-1,3-diol; 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C73H116O16 is a complex organic molecule. This compound is characterized by a large number of carbon, hydrogen, and oxygen atoms, indicating a potentially intricate structure with multiple functional groups. Such compounds are often found in natural products or synthesized for specific applications in various fields, including pharmaceuticals, materials science, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of complex organic molecules like C73H116O16 typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic routes may include:
Stepwise Functional Group Introduction: This involves the sequential addition of functional groups through reactions such as alkylation, acylation, and oxidation.
Cyclization Reactions: These are used to form ring structures, which are common in complex organic molecules.
Protecting Group Strategies: Protecting groups are used to temporarily mask reactive sites during multi-step synthesis.
Industrial Production Methods
Industrial production of such complex molecules often relies on:
Batch Processing: This involves carrying out reactions in large reactors where conditions such as temperature, pressure, and pH are carefully controlled.
Flow Chemistry: Continuous flow reactors can be used to improve the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
The compound C73H116O16 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The products of these reactions depend on the specific functional groups present in the molecule and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
The compound C73H116O16 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with specific properties.
作用機序
The mechanism by which C73H116O16 exerts its effects would depend on its specific structure and functional groups. Generally, such compounds can interact with biological molecules through:
Binding to Receptors: Interacting with specific proteins or enzymes to modulate their activity.
Pathway Modulation: Affecting biochemical pathways by inhibiting or activating key enzymes.
類似化合物との比較
Similar Compounds
Compounds similar to C73H116O16 would have comparable molecular weights and functional groups. Examples might include other large organic molecules with multiple rings and functional groups.
Uniqueness
The uniqueness of C73H116O16 lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where other compounds might not be as effective.
特性
分子式 |
C73H116O16 |
|---|---|
分子量 |
1249.7 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/4C17H26O3.C5H12O4/c4*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;6-1-5(2-7,3-8)4-9/h4*9-10,20H,7-8H2,1-6H3,(H,18,19);6-9H,1-4H2 |
InChIキー |
WWKIBJJAMYXFIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O.C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


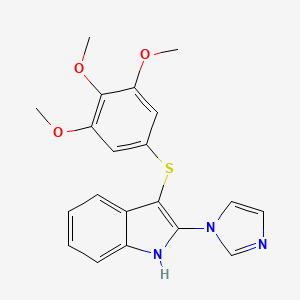
![14,26-Diazaheptacyclo[12.10.1.16,9.02,7.08,13.015,20.021,25]hexacosa-1(24),2(7),3,5,8,10,12,15,17,19,21(25),22-dodecaene](/img/structure/B14110496.png)
![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)


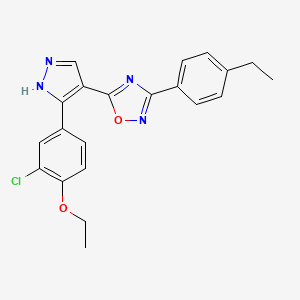
![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)

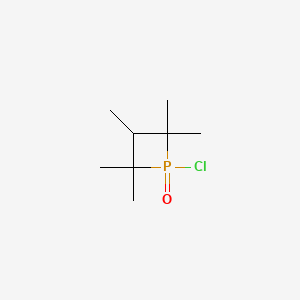
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)
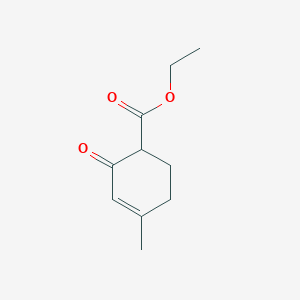
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110586.png)
